molecular formula C10H17NO3 B135145 4-(Azepan-1-yl)-4-oxobutanoic acid CAS No. 154740-93-9

4-(Azepan-1-yl)-4-oxobutanoic acid

Cat. No. B135145
M. Wt: 199.25 g/mol
InChI Key: NQZZZROTIKCZGY-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-4-oxobutanoic acid is a compound that features in the synthesis of various biologically active molecules. It is structurally characterized by the presence of an azepane ring, which is a seven-membered heterocycle containing nitrogen, and a 4-oxobutanoic acid moiety. This structure is a key intermediate in the synthesis of more complex molecules, such as benzindenoazepine derivatives and conformationally restricted analogues of ornithine.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in recent studies. For instance, a stereoselective [4 + 3] annulation of azadienes with ethyl 4-bromo-3-oxobutanoate has been reported to construct benzindeno-fused azepine derivatives. This process involves a sodium hydride (NaH)-promoted cycloaddition, yielding good results in terms of both yield and stereoselectivity . Additionally, an efficient synthesis of 1H-azepine-4-amino-4-carboxylic acid, a derivative of 4-(Azepan-1-yl)-4-oxobutanoic acid, has been achieved from 1-amino-4-oxo-cyclohexane-4-carboxylic acid, showcasing the versatility of the azepane ring in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives plays a crucial role in their biological activity. The azepane ring introduces conformational rigidity, which can influence the overall three-dimensional shape of the molecule. In the case of the benzindenoazepine derivatives, the azepane ring is part of a larger fused ring system that is not easily accessible through traditional synthetic methods . For the 1H-azepine-4-amino-4-carboxylic acid, the presence of both amino and carboxylic acid functionalities allows for further modification and incorporation into peptides, affecting their secondary structure .

Chemical Reactions Analysis

The chemical reactivity of 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives is highlighted by their involvement in cycloaddition reactions and their ability to induce specific conformations in peptides. The [4 + 3] cycloaddition used to synthesize benzindenoazepine derivatives is a key reaction that demonstrates the reactivity of the azepane-containing compounds . Moreover, the synthesis of azepine-based amino acids and their incorporation into peptides suggest that these compounds can participate in peptide bond formation and potentially influence peptide folding .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(Azepan-1-yl)-4-oxobutanoic acid are not detailed in the provided papers, the properties of its derivatives can be inferred. The solubility, stability, and reactivity of these compounds are likely to be influenced by the presence of the azepane ring and the substituents attached to it. For example, the synthesis of the azepine-based amino acid derivative was performed on a gram scale, indicating that the compound can be isolated and handled in substantial quantities . The ability to perform gram-scale experiments also suggests that the compound and its derivatives have a level of stability conducive to laboratory handling and storage .

Scientific Research Applications

Pharmacological Significance and Therapeutic Applications

Azepane-based compounds, including 4-(Azepan-1-yl)-4-oxobutanoic acid derivatives, have shown a wide variety of pharmacological properties due to their structural diversity. They are crucial for the discovery of new therapeutic agents. Recent developments in azepane-based compounds have highlighted their applications across a broad spectrum of therapeutic areas. These include anticancer, antitubercular, anti-Alzheimer's disease, antimicrobial agents, histamine H3 receptor inhibitors, α-glucosidase inhibitors, anticonvulsant drugs, among others. The structure-activity relationship (SAR) and molecular docking studies of these compounds are pivotal for identifying potential bioactive compounds, inspiring new ideas for the design and development of powerful azepane-based drugs with less toxicity (Gao-Feng Zha et al., 2019).

Synthesis and Biological Properties of Azepane Derivatives

Azepine, azepane, and azepinone derivatives hold significant pharmacological and therapeutic implications. The synthesis, reaction, and biological properties of these seven-member heterocyclic compounds have been extensively reviewed, emphasizing their importance in pharmaceutical research. The methodologies involve ring expansion and the systematic design of various derivatives, showcasing the potential scope for researchers in exploring N-containing seven-membered heterocycles for further biological investigation (Manvinder Kaur et al., 2021).

Safety And Hazards

The safety information for 4-(Azepan-1-yl)-4-oxobutanoic acid includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(azepan-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZZZROTIKCZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405312
Record name 4-(azepan-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-yl)-4-oxobutanoic acid

CAS RN

154740-93-9
Record name 4-(azepan-1-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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